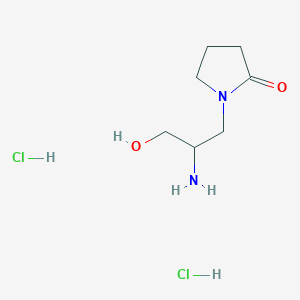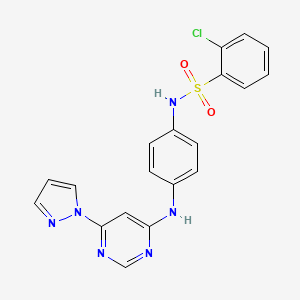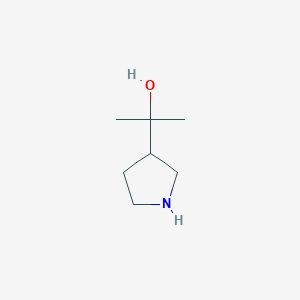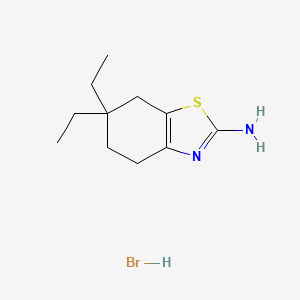
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the CAS Number: 2460757-10-0 . It has a molecular weight of 231.12 . The compound is a salt .
Molecular Structure Analysis
The InChI code for 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride is 1S/C7H14N2O2.2ClH/c8-6(5-10)4-9-3-1-2-7(9)11;;/h6,10H,1-5,8H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride include its molecular weight (231.12) and its status as a salt . More specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including EN300-26980485, exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics and antiseptics .
Anticancer Activity
EN300-26980485 has shown promise in cancer research. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit tumor growth. Further studies are needed to explore its specific mechanisms and potential clinical applications .
Anti-inflammatory Activity
Pyrrolidin-2-ones possess anti-inflammatory properties. EN300-26980485 could potentially modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antidepressant Activity
Some pyrrolidinone derivatives, including EN300-26980485, exhibit antidepressant effects. These compounds may influence neurotransmitter systems, such as serotonin and norepinephrine, contributing to mood regulation. However, more research is needed to validate their efficacy .
Anti-HCV Activity
Hepatitis C virus (HCV) remains a global health concern. Certain pyrrolidin-2-one derivatives, including EN300-26980485, have demonstrated anti-HCV activity. They may inhibit viral replication or entry, providing a potential avenue for HCV treatment .
Industrial Applications
Beyond their pharmaceutical relevance, pyrrolidin-2-ones find applications in industry. For instance, they serve as intermediates in the synthesis of various alkaloids and β-amino acids. Additionally, pyrrolidinone cognition enhancers like piracetam and oxiracetam have unique selectivity for brain areas involved in memory processes .
Safety and Hazards
properties
IUPAC Name |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-6(5-10)4-9-3-1-2-7(9)11;;/h6,10H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTYDSNZQBRRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2788865.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2788868.png)
![tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2788869.png)
![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2788871.png)


![3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2788876.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2788878.png)
![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine](/img/structure/B2788882.png)

![2-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2788884.png)
